4-ethynyl-4-fluoropiperidine hydrochloride
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Overview
Description
4-ethynyl-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of an ethynyl group and a fluorine atom attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
The synthesis of 4-ethynyl-4-fluoropiperidine hydrochloride typically involves the introduction of the ethynyl and fluorine groups onto the piperidine ring. One common synthetic route includes the fluorination of a piperidine derivative followed by the introduction of the ethynyl group through a suitable coupling reaction. The reaction conditions often involve the use of fluorinating agents such as Selectfluor® and coupling reagents like palladium catalysts. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-ethynyl-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The ethynyl and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions. Common reagents for these reactions include nucleophiles and electrophiles.
Addition: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of addition products.
Scientific Research Applications
4-ethynyl-4-fluoropiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with improved pharmacological properties.
Industry: The compound is used in the development of materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethynyl-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethynyl and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
4-ethynyl-4-fluoropiperidine hydrochloride can be compared with other fluorinated piperidines, such as:
4-fluoropiperidine hydrochloride: Lacks the ethynyl group, which may result in different chemical and biological properties.
4-ethynylpiperidine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and interactions with biological targets.
4-chloropiperidine hydrochloride:
The uniqueness of this compound lies in the combined presence of both the ethynyl and fluorine groups, which impart distinct chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
2758002-96-7 |
---|---|
Molecular Formula |
C7H11ClFN |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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